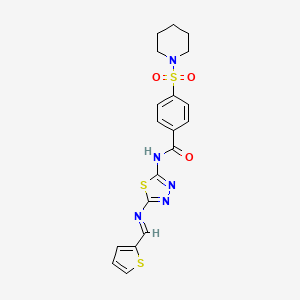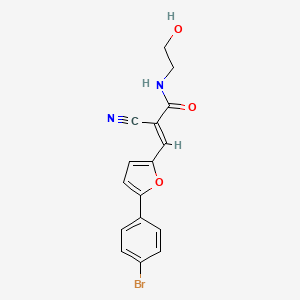
(E)-4-(piperidin-1-ylsulfonyl)-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(piperidin-1-ylsulfonyl)-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H19N5O3S3 and its molecular weight is 461.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Crystal Structure
- Synthesis and Crystal Structure of Benzamide Derivatives : A series of benzamide derivatives, including compounds similar to the one , were synthesized and analyzed for their crystal structures. These structures have potential applications in identifying binding sites for allosteric modulators of receptors like the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor (Wu et al., 2014).
2. Antimicrobial Studies
- Synthesis and Microbial Studies of Pyridine Derivatives : Research involving the synthesis of compounds with structures related to the one showed significant antibacterial and antifungal activities (Patel & Agravat, 2007).
3. Biological Activities
Microwave-assisted Synthesis of Hybrid Molecules : This study involved the synthesis of molecules containing structures similar to the compound and investigated their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity (Başoğlu et al., 2013).
Synthesis and Anti-arrhythmic Activity : Compounds structurally related to the one showed significant anti-arrhythmic activity in a study, suggesting potential applications in treating arrhythmias (Abdel‐Aziz et al., 2009).
Fatty Acids in Heterocyclic Synthesis : This research involved the synthesis of novel compounds, including thiadiazolyl piperidine and thiadiazolyl piperazine, from biologically active stearic acid. The synthesized compounds were evaluated for antimicrobial activities against various bacterial and fungal strains (Abdelmajeid et al., 2017).
4. Antipsychotic Potential
- Synthesis and Evaluation of Heterocyclic Carboxamides : Compounds with structures related to the one were synthesized and evaluated for potential antipsychotic properties. Some derivatives showed promising in vitro activities and antagonized specific responses in animal models, indicating potential as antipsychotic agents (Norman et al., 1996).
5. Anti-cancer Activity
- Anti-breast Cancer Activity : Novel derivatives, including thiophenes and thiazoles with sulfone moieties, were synthesized and evaluated for in-vitro anticancer activity against the human breast cancer cell line MCF7. Some compounds exhibited better activity than the reference drug Doxorubicin, indicating potential for breast cancer treatment (Al-Said et al., 2011).
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[5-[(E)-thiophen-2-ylmethylideneamino]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S3/c25-17(21-19-23-22-18(29-19)20-13-15-5-4-12-28-15)14-6-8-16(9-7-14)30(26,27)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11H2,(H,21,23,25)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMRYVXIKVIJQR-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)N=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)/N=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide](/img/structure/B2896816.png)
![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)

![(2E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2896821.png)


![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2896827.png)

![5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2896831.png)
![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2896832.png)
![N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2896834.png)


